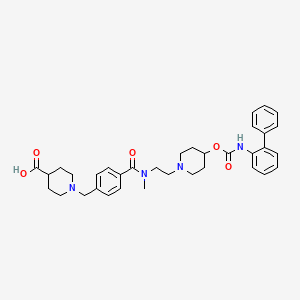

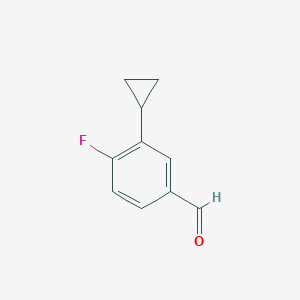

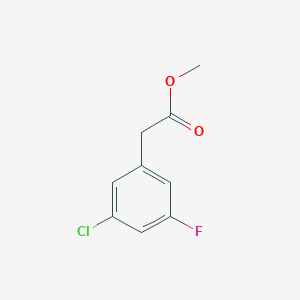

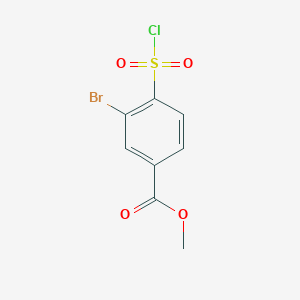

![molecular formula C9H5NOS B1426135 4-Hydroxybenzo[b]thiophene-2-carbonitrile CAS No. 476199-30-1](/img/structure/B1426135.png)

4-Hydroxybenzo[b]thiophene-2-carbonitrile

Overview

Description

4-Hydroxybenzo[b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H5NOS and a molecular weight of 175.21 . It is used in various scientific investigations, enabling researchers to explore diverse applications, ranging from pharmaceutical synthesis to material science.

Synthesis Analysis

Thiophene derivatives, including 4-Hydroxybenzo[b]thiophene-2-carbonitrile, can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of 4-Hydroxybenzo[b]thiophene-2-carbonitrile is a derivative of this basic thiophene structure.Chemical Reactions Analysis

Thiophene derivatives have been used in a variety of applications due to their unique chemical properties . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

4-Hydroxybenzo[b]thiophene-2-carbonitrile has a molecular weight of 175.21 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications

1. Medicinal Chemistry

Thiophene-based analogs, including 4-Hydroxybenzo[b]thiophene-2-carbonitrile, have been studied by a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

2. Lithium-Ion Batteries

Thiophene-2-carbonitrile, a compound similar to 4-Hydroxybenzo[b]thiophene-2-carbonitrile, is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells . The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 .

3. Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . These compounds can form a protective layer on the surface of metals, preventing the metal from corroding .

4. Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

5. Synthesis of Other Compounds

Thiophene derivatives are used in the synthesis of other compounds . For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

6. Material Chemistry

Benzo[b]thiophene, a compound similar to 4-Hydroxybenzo[b]thiophene-2-carbonitrile, has created considerable scientific interest in synthetic organic chemistry, photochemistry, electrochemistry and theoretical chemistry as well as materials chemistry . It is an especially crucial player for functional materials due to the air-stability and commercial availability .

Future Directions

Thiophene-based analogs, including 4-Hydroxybenzo[b]thiophene-2-carbonitrile, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and applications of these compounds in various fields.

properties

IUPAC Name |

4-hydroxy-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDFGDNWJPUOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzo[b]thiophene-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

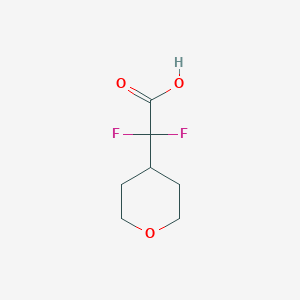

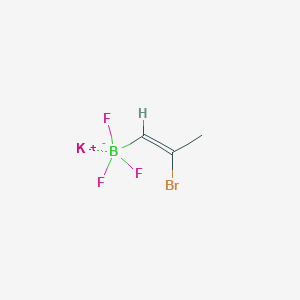

![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)